

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 4-mercaptobenzoate

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Compound of Interest

Compound Name: *Methyl 4-sulfanylbenzoate*

Cat. No.: *B014360*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-mercaptobenzoate is a sulfur-containing organic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a thiol and a methyl ester group, makes it a versatile building block for the creation of more complex molecules, including pharmaceuticals and materials for self-assembly. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 4-mercaptobenzoate, supported by detailed experimental protocols and logical workflow diagrams to aid researchers in their understanding and application of this compound.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-mercaptobenzoate are summarized in the tables below, providing a clear and concise reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	$C_8H_8O_2S$	[1] [2] [3] [4]
Molecular Weight	168.21 g/mol	[1] [2] [3]
Appearance	White to off-white solid	[5]
Melting Point	33-36 °C	[3] [6]
Boiling Point	110-113 °C at 0.5 mmHg; 266.7 °C at 760 mmHg	[3] [6]
Density	1.202 g/cm ³ (predicted)	[6]
Stability	Sensitive to oxidation; should be stored in a freezer under an inert atmosphere.	[5]

Table 2: Solubility and Acidity

Property	Value	Reference(s)
Solubility	Soluble in chloroform, ethyl acetate, and methanol.	[6]
pKa (predicted)	5.50 ± 0.10	[5]

Table 3: Spectroscopic Data

Spectrum Type	Key Data	Reference(s)
¹ H-NMR (CDCl ₃)	δ 7.89 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.7 Hz, 2H), 3.90 (s, 3H), 3.60 (s, 1H)	[7]
IR, ¹³ C-NMR, MS, UV-Vis	Data not explicitly available in the searched literature. General characteristics of aromatic thiols and benzoates can be inferred.	

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of Methyl 4-mercaptopbenzoate are provided below. These protocols are based on established laboratory techniques.

Synthesis of Methyl 4-mercaptopbenzoate from 4-Mercaptobenzoic Acid

This procedure outlines the Fischer esterification of 4-mercaptobenzoic acid to yield Methyl 4-mercaptopbenzoate.^[7]

Materials:

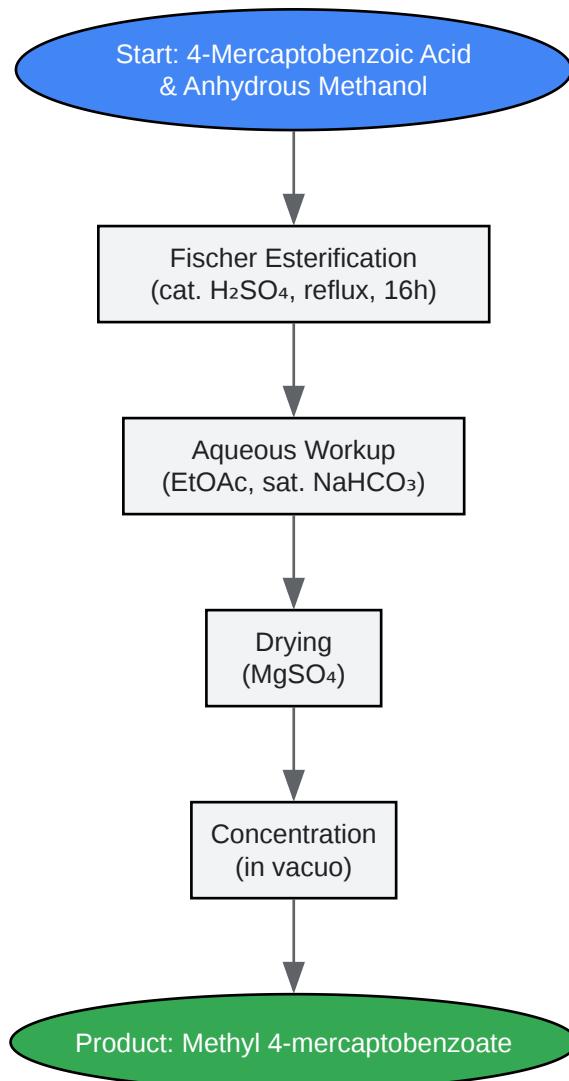
- 4-Mercaptobenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

- Heat the reaction mixture to reflux and maintain for 16 hours.
- After cooling to room temperature, concentrate the mixture in vacuo to remove excess methanol.
- Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution.
- Separate the organic phase, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the organic phase in vacuo to yield the crude product.
- Purify the product by a suitable method, such as column chromatography or recrystallization, if necessary.

Synthesis Workflow of Methyl 4-mercaptopbenzoate

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Caption: Synthesis of Methyl 4-mercaptopbenzoate.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.[8][9][10][11]

Materials:

- Methyl 4-mercaptopbenzoate sample
- Melting point capillary tubes
- Melting point apparatus or Thiele tube with a thermometer and heating oil

Procedure:

- Ensure the Methyl 4-mercaptopbenzoate sample is dry and finely powdered.
- Pack a small amount of the sample into a melting point capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted (the end of the melting range).
- The melting point is reported as this range.

Determination of Boiling Point

The following protocol details the micro boiling point determination using a capillary tube, suitable for small quantities of liquid.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Methyl 4-mercaptopbenzoate sample
- Small test tube

- Melting point capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or Thiele tube)

Procedure:

- Place a small amount of the liquid Methyl 4-mercaptopbenzoate into the small test tube.
- Invert the sealed capillary tube and place it, open end down, into the liquid.
- Attach the test tube to a thermometer.
- Heat the assembly in a heating bath.
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Remove the heat source when a steady stream of bubbles is observed.
- The liquid will begin to cool, and the bubbling will slow down and eventually stop.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of Methyl 4-mercaptopbenzoate in various solvents.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Methyl 4-mercaptopbenzoate sample
- Test tubes
- A selection of solvents (e.g., water, ethanol, diethyl ether, chloroform, ethyl acetate)
- Vortex mixer or stirring rod

Procedure:

- Place approximately 10-20 mg of Methyl 4-mercaptopbenzoate into a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for about 1 minute.
- Observe whether the solid has completely dissolved.
- If the solid dissolves, it is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."
- Repeat the procedure for each solvent.

Determination of pKa

The pKa of the thiol group in Methyl 4-mercaptopbenzoate can be estimated using a titration-based method.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

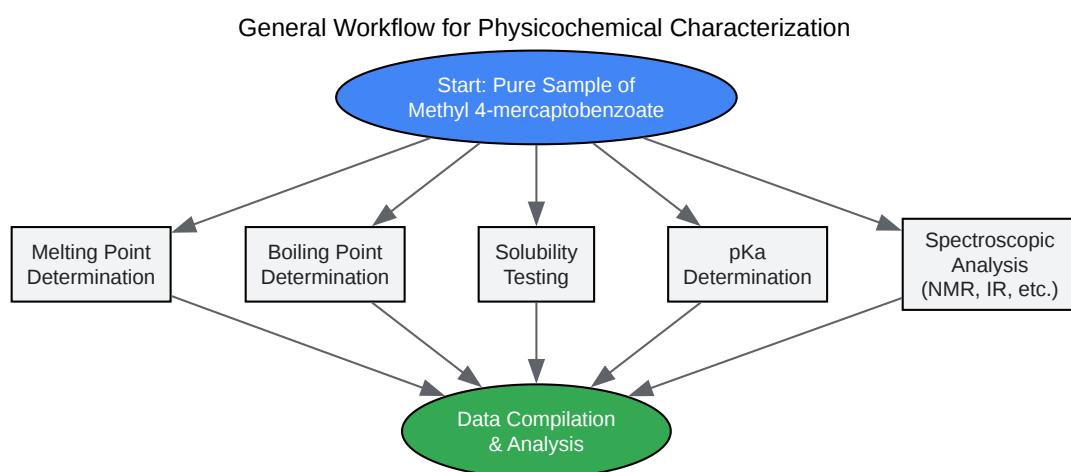
Materials:

- Methyl 4-mercaptopbenzoate sample
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- A suitable solvent system in which both the thiol and thiolate are soluble (e.g., a water-alcohol mixture)
- pH meter or a suitable indicator
- Burette
- Stir plate and stir bar

Procedure:

- Dissolve a known quantity of Methyl 4-mercaptopbenzoate in the chosen solvent system.

- Calibrate the pH meter using standard buffer solutions.
- Immerse the pH electrode in the sample solution and begin stirring.
- Record the initial pH of the solution.
- Add the standardized base solution in small, known increments from the burette.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration until the pH begins to change rapidly, and then for several increments beyond this point.
- Plot a titration curve of pH versus the volume of base added.
- The pKa is the pH at the half-equivalence point (the point at which half of the thiol has been neutralized).



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Caption: Characterization of Methyl 4-mercaptopbenzoate.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for Methyl 4-mercaptopbenzoate. The organized presentation of this information is intended to support researchers in the fields of chemistry and drug development in their endeavors that utilize this versatile synthetic intermediate. The provided workflows offer a logical framework for both the synthesis and characterization of this compound, facilitating its effective application in the laboratory.

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